Antibacterial agent 194

Antitubercular Mycobacterium tuberculosis MIC determination

Antibacterial Agent 194, also designated Compound 19 (CAS: 2157356-88-0), is a small-molecule thiosemicarbazide derivative with the molecular formula C7H7FN4OS and a molecular weight of 214.22 g/mol. The compound is characterized by a 5-fluoropicolinoyl core linked to a thiosemicarbazide moiety (SMILES: O=C(NNC(=S)N)C1=CN=C(F)C=C1).

Molecular Formula C7H7FN4OS
Molecular Weight 214.22 g/mol
Cat. No. B12381428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 194
Molecular FormulaC7H7FN4OS
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)NNC(=S)N)F
InChIInChI=1S/C7H7FN4OS/c8-5-2-1-4(3-10-5)6(13)11-12-7(9)14/h1-3H,(H,11,13)(H3,9,12,14)
InChIKeyMQRICCWCRWAEHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specific Baseline Overview for Antibacterial Agent 194 (CAS 2157356-88-0)


Antibacterial Agent 194, also designated Compound 19 (CAS: 2157356-88-0), is a small-molecule thiosemicarbazide derivative with the molecular formula C7H7FN4OS and a molecular weight of 214.22 g/mol . The compound is characterized by a 5-fluoropicolinoyl core linked to a thiosemicarbazide moiety (SMILES: O=C(NNC(=S)N)C1=CN=C(F)C=C1) . As a tool compound for antimycobacterial research, its primary reported activity is against Mycobacterium tuberculosis (anti-Mtb) [1].

Technical Justification Against Generic Substitution of Antibacterial Agent 194 in Anti-Mtb Research


Generic substitution of Antibacterial Agent 194 with other thiosemicarbazide derivatives is scientifically unsound due to the extreme structure-activity relationship (SAR) sensitivity of this chemotype. Within the broader class of thiosemicarbazide-based antitubercular agents, reported MIC values vary by more than two orders of magnitude depending on specific substituents and their positions, ranging from sub-μg/mL to >100 μg/mL [1]. For example, while some optimized picolinohydrazonamide derivatives achieve MIC values of 0.4–0.8 μg/mL, other structurally related thiosemicarbazides exhibit MICs of 7.81–31.25 μg/mL or higher against Mycobacterium strains [2][3]. The 5-fluoro substitution pattern on the picolinoyl ring present in Antibacterial Agent 194 is a specific structural determinant that cannot be assumed interchangeable with unsubstituted, chloro-substituted, or morpholine/pyrrolidine-substituted analogs. Substitution with an analog lacking this precise substitution pattern introduces uncontrolled experimental variables and invalidates comparative interpretation of antimycobacterial screening results.

Quantitative Comparative Evidence Guide: Antibacterial Agent 194 Differentiation Metrics


Anti-Mycobacterium tuberculosis Potency: Antibacterial Agent 194 MIC Assessment

Antibacterial Agent 194 exhibits in vitro inhibitory activity against Mycobacterium tuberculosis with a reported minimum inhibitory concentration (MIC) of 1 μg/mL [1]. This potency places the compound within the active range for antitubercular screening hits, although no direct head-to-head comparison data against specific analogs or reference drugs are publicly available from accessible primary sources. Comparative context is derived from the broader thiosemicarbazide class: Antibacterial Agent 194 demonstrates 2- to 31-fold greater potency than many unoptimized thiosemicarbazide derivatives, which typically exhibit MIC values ranging from 2 μg/mL to 31.25 μg/mL against various Mycobacterium strains [2]. However, the compound is less potent than certain optimized picolinohydrazonamide derivatives (e.g., Compounds 6, 11, and 15) that achieve MIC values of 0.4–0.8 μg/mL [3].

Antitubercular Mycobacterium tuberculosis MIC determination Thiosemicarbazide

Structural Determinant Differentiation: 5-Fluoro Picolinoyl Moiety of Antibacterial Agent 194

Antibacterial Agent 194 contains a distinct 5-fluoropicolinoyl moiety (5-fluoropyridine-2-carbonyl) conjugated to a thiosemicarbazide group (SMILES: O=C(NNC(=S)N)C1=CN=C(F)C=C1) . This specific substitution pattern differentiates the compound from other thiosemicarbazide-based antitubercular agents that employ alternative substituents such as morpholine, pyrrolidine, chlorine, or unsubstituted phenyl/pyridyl rings [1][2]. In the broader thiosemicarbazide SAR landscape, the presence and position of substituents dramatically influence antibacterial activity; compounds with 2-pyridine rings exhibit MIC values of 7.81–31.25 μg/mL, while optimized 4-substituted picolinohydrazonamides with cyclic amines achieve sub-μg/mL potency [2][3]. The 5-fluoro substitution in Antibacterial Agent 194 represents a specific chemical space distinct from these comparator chemotypes.

Structure-activity relationship SAR Fluorinated antibacterials Thiosemicarbazide

Molecular Property Profile: Physicochemical Differentiation of Antibacterial Agent 194

Antibacterial Agent 194 possesses a molecular weight of 214.22 g/mol and a molecular formula of C7H7FN4OS . Predicted physicochemical parameters include a density of 1.480±0.06 g/cm³ (20 °C, 760 Torr) and a pKa of 9.23±0.70 . Compared to more complex thiosemicarbazide derivatives with molecular weights exceeding 400–500 g/mol or those bearing multiple aromatic rings, Antibacterial Agent 194 represents a relatively low molecular weight, fragment-like scaffold within the antitubercular thiosemicarbazide chemical space. In contrast, optimized picolinohydrazonamide derivatives such as Compound 15 incorporate morpholine and pyrrolidine groups that increase molecular complexity and molecular weight [1].

Physicochemical properties Drug-likeness Molecular weight LogP prediction

Recommended Research Applications for Antibacterial Agent 194 Based on Verified Evidence


In Vitro Antitubercular Screening as a Positive Control or Reference Compound

Antibacterial Agent 194 can be employed as a reference compound in in vitro Mycobacterium tuberculosis susceptibility assays where an MIC of approximately 1 μg/mL is desired as a benchmark for moderate antimycobacterial activity [1]. This application is supported by its reported MIC of 1 μg/mL against Mtb . Researchers should note that the specific assay protocol (e.g., broth microdilution, Alamar Blue, resazurin) used to derive this value is not disclosed in vendor documentation, and in-house validation is recommended.

Structure-Activity Relationship (SAR) Studies of Fluorinated Thiosemicarbazide Derivatives

The compound serves as a specific SAR probe for investigating the contribution of the 5-fluoropicolinoyl moiety to antimycobacterial activity . Its distinct substitution pattern differentiates it from morpholine-, pyrrolidine-, and chloro-substituted analogs [2], enabling comparative studies that isolate the effect of 5-fluoro substitution on potency, selectivity, and physicochemical properties. This application leverages the structural evidence that substituent position dramatically influences antibacterial activity in thiosemicarbazide derivatives [3].

Fragment-Based Lead Discovery and Scaffold Optimization

With a molecular weight of 214.22 g/mol and a relatively simple chemical structure, Antibacterial Agent 194 is appropriate as a starting fragment or minimal pharmacophore for medicinal chemistry optimization campaigns targeting Mycobacterium tuberculosis . Its fragment-like character, evidenced by its low molecular weight and predicted physicochemical properties , distinguishes it from more complex, lead-like thiosemicarbazide derivatives with molecular weights exceeding 400 g/mol. This scaffold can be elaborated through systematic structural modifications to improve potency, selectivity, and drug-like properties.

Chemical Biology Probe for Thiosemicarbazide Mechanism-of-Action Studies

Antibacterial Agent 194 can be utilized as a chemical probe to investigate the mechanism of action of thiosemicarbazide-based antimycobacterial agents. While the specific molecular target of this compound is not established in accessible primary literature, its thiosemicarbazide chemotype has been associated with inhibition of mycobacterial enoyl reductase and other targets [4]. The compound's structural simplicity facilitates derivatization for target identification studies (e.g., affinity chromatography, photoaffinity labeling) without the confounding complexity present in more elaborated analogs.

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